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Introduction
8-Bromoquinazolin-4(1H)-one, a halogenated derivative of the quinazolinone scaffold,

represents a molecule of significant interest in the fields of medicinal chemistry and drug

discovery. The quinazolinone core is a well-established privileged structure, forming the basis

of numerous compounds with diverse and potent biological activities. The introduction of a

bromine atom at the 8-position can profoundly influence the molecule's physicochemical

properties, including its lipophilicity, metabolic stability, and binding interactions with biological

targets. A comprehensive understanding of the spectroscopic signature of 8-Bromoquinazolin-
4(1H)-one is therefore fundamental for its unambiguous identification, purity assessment, and

the rational design of novel therapeutic agents.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for 8-
Bromoquinazolin-4(1H)-one, encompassing Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere

presentation of data, this guide offers insights into the experimental rationale, data

interpretation, and detailed protocols to empower researchers in their own analytical

endeavors.
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Molecular Structure and Key Physicochemical
Properties

Property Value Source

Chemical Formula C₈H₅BrN₂O
[AbacipharmTech, Crysdot

LLC][1][2]

Molecular Weight 225.04 g/mol
[Apollo Scientific, Crysdot LLC]

[2][3]

CAS Number 77150-35-7
[AbacipharmTech, Apollo

Scientific][1][3]

Appearance White to off-white solid

Inferred from typical

appearance of similar

compounds

digraph "8_Bromoquinazolin_4_1H_one" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000];

node [shape=plaintext];

// Atom nodes

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="1.3,1.5!"];

N3 [label="N", pos="1.8,0.3!"];

C4 [label="C", pos="0.8,-0.5!"];

C4a [label="C", pos="-0.5,-0.5!"];

C5 [label="C", pos="-1.5,0.3!"];

C6 [label="C", pos="-1.5,1.5!"];

C7 [label="C", pos="-0.5,2.3!"];

C8 [label="C", pos="0.5,2.3!"];

C8a [label="C", pos="-0.5,0.3!"];

O4 [label="O", pos="1.2,-1.5!"];

H2[label="H", pos="1.9,2.1!"];
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H3[label="H", pos="2.8,0.3!"];

H5[label="H", pos="-2.5,0.3!"];

H6[label="H", pos="-2.5,1.5!"];

H7 [label="H", pos="-0.5,3.3!"];

Br8 [label="Br", pos="1.5,3.3!"];

// Edges for bonds

C8a -- N1 [len=1.5];

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C4a;

C4a -- C8a;

C4a -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C8a;

C4 -- O4 [style=double];

C2 -- H2;

N3 -- H3;

C5 -- H5;

C6 -- H6;

C7 -- H7;

C8 -- Br8;

}

Figure 1. Chemical structure of 8-Bromoquinazolin-4(1H)-one with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules,

providing unparalleled insight into the chemical environment of each proton and carbon atom.

For 8-Bromoquinazolin-4(1H)-one, NMR is critical for confirming the substitution pattern and

overall molecular framework.
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¹H NMR (Proton NMR) Spectroscopy
Data Interpretation:

While specific experimental data for 8-Bromoquinazolin-4(1H)-one is not readily available in

the public domain, we can predict the expected ¹H NMR spectrum based on the analysis of

closely related quinazolinone derivatives. The spectrum, typically recorded in a deuterated

solvent such as DMSO-d₆, would exhibit distinct signals for the aromatic protons and the N-H

proton.

Predicted ¹H NMR Data (in DMSO-d₆):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.5 br s 1H N³-H

The amide

proton is typically

deshielded and

often appears as

a broad singlet

due to

quadrupole

broadening and

potential

exchange with

residual water in

the solvent.

~8.15 s 1H H-2

This proton is

adjacent to two

nitrogen atoms,

leading to

significant

deshielding and

its appearance

as a singlet.

~7.95 d 1H H-5

This proton is

ortho to the

carbonyl group

and is expected

to be a doublet

due to coupling

with H-6.

~7.80 d 1H H-7 This proton is

ortho to the

bromine atom

and will appear

as a doublet due
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to coupling with

H-6.

~7.40 t 1H H-6

This proton is

coupled to both

H-5 and H-7,

resulting in a

triplet or a

doublet of

doublets.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is essential for accurate structural

confirmation.

Sample Preparation:

Accurately weigh 5-10 mg of 8-Bromoquinazolin-4(1H)-one.

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure complete dissolution, using gentle warming or sonication if necessary.

Filter the solution through a small plug of glass wool to remove any particulate matter.

Instrumental Parameters (400 MHz Spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically -2 to 14 ppm.

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction to obtain a pure absorption spectrum.

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Integrate the signals to determine the relative number of protons.

Sample Preparation Data Acquisition Data Processing

Weigh Sample
(5-10 mg)

Dissolve in
DMSO-d6 (0.6 mL)

Filter into
NMR Tube

Load Sample into
Spectrometer (400 MHz) Lock, Tune, Shim Acquire FID

(zg30, 16-64 scans) Fourier Transform Phase Correction Calibrate to
Solvent Peak Integrate Signals

Click to download full resolution via product page

Figure 2. Workflow for ¹H NMR analysis of 8-Bromoquinazolin-4(1H)-one.

¹³C NMR (Carbon NMR) Spectroscopy
Data Interpretation:

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

For 8-Bromoquinazolin-4(1H)-one, eight distinct signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment Rationale

~162 C-4

The carbonyl carbon is highly

deshielded and appears at a

low field.

~148 C-8a
A quaternary carbon adjacent

to a nitrogen atom.

~145 C-2
The imine-like carbon is

significantly deshielded.

~138 C-7 Aromatic CH carbon.

~128 C-5 Aromatic CH carbon.

~127 C-6 Aromatic CH carbon.

~120 C-4a
A quaternary carbon in the

aromatic ring.

~115 C-8

The carbon atom directly

bonded to the electronegative

bromine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumental Parameters (100 MHz for a 400 MHz ¹H spectrometer):

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Typically 0 to 200 ppm.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

due to the low natural abundance of the ¹³C isotope.

Relaxation Delay (d1): 2 seconds.
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Data Processing:

Similar to ¹H NMR, involving Fourier transformation, phase correction, and calibration to

the solvent peak (DMSO-d₆ at 39.52 ppm).

II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 8-Bromoquinazolin-4(1H)-one is expected to show

characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds, as well as aromatic C-

H and C=C stretching vibrations.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment

3200-3000 Medium, Broad
N-H stretching vibration of the

amide group.

~3050 Medium
Aromatic C-H stretching

vibrations.

~1680 Strong
C=O (amide I band) stretching

vibration.

~1610 Medium to Strong
C=N stretching and C=C

aromatic ring stretching.

~1500 Medium C=C aromatic ring stretching.

~800 Strong C-Br stretching vibration.

~750 Strong
Out-of-plane aromatic C-H

bending.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation:
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Thoroughly grind 1-2 mg of 8-Bromoquinazolin-4(1H)-one with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the fine powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over

a range of 4000 to 400 cm⁻¹.

Sample Preparation Data Acquisition Spectral Analysis

Grind Sample with KBr
(1:100 ratio)

Press into a
Transparent Pellet

Acquire Background
Spectrum

Acquire Sample
Spectrum (4000-400 cm-1)

Identify Characteristic
Absorption Bands

Correlate Bands to
Functional Groups

Click to download full resolution via product page

Figure 3. Workflow for IR analysis of 8-Bromoquinazolin-4(1H)-one.

III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a compound. For 8-Bromoquinazolin-4(1H)-
one, mass spectrometry is crucial for confirming the molecular formula and observing the

characteristic isotopic pattern of bromine.

Data Interpretation:

In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected to be

observed as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 224

and 226). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in

an approximate 1:1 ratio).
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Predicted Mass Spectrum Data (EI):

m/z Relative Intensity Assignment

226 ~98%
[M+2]⁺ peak due to ⁸¹Br

isotope.

224 100%
Molecular ion peak ([M]⁺) with

⁷⁹Br isotope.

196/198 Variable
[M-CO]⁺, loss of carbon

monoxide.

145 Variable
[M-Br]⁺, loss of a bromine

radical.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Sample Introduction: Introduce a small amount of the solid sample directly into the mass

spectrometer's ion source via a direct insertion probe.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g.,

m/z 50-300).
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 8-Bromoquinazolin-4(1H)-one]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1384296#spectroscopic-data-of-8-
bromoquinazolin-4-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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